Hexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
hexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-4-5-6-7-12-25-18(22)16-13(2)20-19(23)21-17(16)14-8-10-15(24-3)11-9-14/h8-11,17H,4-7,12H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYWCAFBQANHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Hexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 346.427 g/mol. The compound features a tetrahydropyrimidine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that compounds containing the tetrahydropyrimidine structure can interact with various biological targets, including enzymes involved in metabolic pathways and receptors affecting cellular signaling. Specifically, the presence of the methoxyphenyl group may enhance lipophilicity and facilitate better membrane penetration, potentially leading to increased bioavailability and efficacy in biological systems.
Anticancer Properties
Several studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. For instance:
- In vitro studies : this compound has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism may involve the modulation of key signaling pathways associated with cancer progression.
- Case Study : A study published in ACS Omega reported that similar tetrahydropyrimidine compounds exhibited significant cytotoxic effects against various human cancer cell lines. The findings suggested that these compounds could serve as promising leads for developing new anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of tetrahydropyrimidines have also been documented:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
Antimicrobial Activity
Preliminary investigations suggest that this compound may exhibit antimicrobial properties:
- Research Findings : Tetrahydropyrimidines have been reported to show activity against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance .
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Ester Groups
Key analogs :
Methyl ester : Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (IC₅₀: 314.3 ± 0.93 µM against thymidine phosphorylase) .
Ethyl ester : Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (synthesized via solvent-free Biginelli reaction; 185°C melting point) .
Hexyl ester : Target compound with a longer alkyl chain.
Impact of ester chain length :
- Solubility: Methyl and ethyl esters exhibit moderate solubility in polar solvents (e.g., DMSO, methanol), while the hexyl ester is more soluble in nonpolar solvents (logP estimated to be 2–3 units higher) .
- Bioactivity : Longer alkyl chains (e.g., hexyl) may enhance cellular uptake but reduce water solubility, complicating formulation. Methyl/ethyl analogs are more commonly studied due to ease of synthesis and balance between lipophilicity and solubility .
Substituent Effects on the Aromatic Ring
Variants :
4-Methoxyphenyl : Present in the target compound; methoxy groups enhance electron-donating effects, stabilizing interactions with enzyme active sites (e.g., thymidine phosphorylase) .
4-Bromophenyl : Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-... shows higher cytotoxicity (IC₅₀: 15.7 µM in cell lines) compared to methoxyphenyl analogs, likely due to bromine’s electronegativity .
Furan-2-yl : Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-... demonstrates moderate antioxidant activity (IC₅₀: 0.6 mg/mL in DPPH assay) .
Key findings :
- Methoxy groups improve enzyme inhibition (e.g., thymidine phosphorylase), while halogenated analogs (bromine, chlorine) enhance cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
